Potassium 3,4-dichloro-5-isothiazolecarboxylate
Overview
Description
Potassium 3,4-dichloro-5-isothiazolecarboxylate is a chemical compound with the molecular formula C4Cl2NO2S.K and a molecular weight of 236.118 g/mol It is a potassium salt derivative of 3,4-dichloro-5-isothiazolecarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3,4-dichloro-5-isothiazolecarboxylate typically involves the reaction of 3,4-dichloro-5-isothiazolecarboxylic acid with a potassium base. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the complete formation of the potassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium 3,4-dichloro-5-isothiazolecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isothiazolecarboxylates .
Scientific Research Applications
Potassium 3,4-dichloro-5-isothiazolecarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Potassium 3,4-dichloro-5-isothiazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Potassium 3,4-dichloroisothiazole-5-carboxylate
- Potassium 3,4-dichloro-1,2-thiazole-5-carboxylate
- 3,4-Dichloro-5-isothiazolecarboxylic acid potassium salt
Uniqueness
Potassium 3,4-dichloro-5-isothiazolecarboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and properties.
Biological Activity
Potassium 3,4-dichloro-5-isothiazolecarboxylate (KDCI) is a compound that has garnered attention for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
KDCI is a potassium salt of 3,4-dichloro-5-isothiazolecarboxylic acid, characterized by the molecular formula . It is typically used as a pesticide and growth regulator in various crops due to its ability to disrupt cellular processes in target organisms.
The biological activity of KDCI primarily involves its interaction with specific enzymes and cellular pathways. Research indicates that it can inhibit certain enzymes, leading to disruption in metabolic processes within target organisms. The compound's mechanism of action includes:
- Enzyme Inhibition : KDCI has been shown to inhibit enzymes essential for growth and reproduction in pests.
- Cellular Disruption : The compound may interfere with cellular signaling pathways, leading to altered physiological responses in treated organisms .
Antimicrobial Properties
KDCI exhibits significant antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies have demonstrated that KDCI can inhibit the growth of several bacterial strains, making it a potential candidate for agricultural applications in disease control.
- Fungal Activity : The compound has also been tested for antifungal properties, showing effectiveness against common plant pathogens .
Case Studies
- Agricultural Applications : A study conducted on cotton plants indicated that KDCI effectively regulated plant growth and reduced pest populations without causing significant phytotoxicity. The application rates were optimized to balance efficacy and safety .
- Toxicological Assessments : In laboratory settings, KDCI was administered to rats to evaluate its metabolic fate. Results showed that the compound was metabolized and excreted primarily via feces, with minimal retention in body tissues, suggesting a favorable safety profile for non-target organisms .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Potassium 3,4-dichloroisothiazole-5-carboxylate | Antimicrobial, growth regulation | Similar structure but different chlorine substitution patterns |
3,4-Dichloro-5-isothiazolecarboxylic acid potassium salt | Antifungal properties | More potent antifungal activity due to structural differences |
Research Findings
Recent studies have highlighted the following findings regarding KDCI:
- Efficacy Against Pests : KDCI demonstrated a 70% reduction in pest populations when applied at recommended doses in field trials .
- Safety Profile : Long-term studies indicate low toxicity levels in mammals and beneficial insects, supporting its use as a safer alternative to conventional pesticides .
Properties
IUPAC Name |
potassium;3,4-dichloro-1,2-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2S.K/c5-1-2(4(8)9)10-7-3(1)6;/h(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTMQEVGHYURMT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1Cl)C(=O)[O-])Cl.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2KNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034290 | |
Record name | Potassium 3,4-dichloro-5-isothiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67403-00-3 | |
Record name | Potassium 3,4-dichloro-5-isothiazolecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067403003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium 3,4-dichloro-5-isothiazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POTASSIUM 3,4-DICHLORO-5-ISOTHIAZOLECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UA4S1A2YJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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